2-{4-[4-(acetylamino)-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl]phenoxy}-N-(4-chlorophenyl)acetamide
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Overview
Description
2-{4-[4-(acetylamino)-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl]phenoxy}-N-(4-chlorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines chromeno[4,3-d]pyrimidine and phenoxyacetamide moieties, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-(acetylamino)-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl]phenoxy}-N-(4-chlorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromeno[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno[4,3-d]pyrimidine core.
Phenoxyacetamide Formation: The phenoxy group is introduced through nucleophilic substitution reactions, where a phenol derivative reacts with an appropriate halide.
Final Coupling: The final step involves coupling the chromeno[4,3-d]pyrimidine core with the phenoxyacetamide moiety under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-(acetylamino)-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl]phenoxy}-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{4-[4-(acetylamino)-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl]phenoxy}-N-(4-chlorophenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{4-[4-(acetylamino)-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl]phenoxy}-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(acetylamino)phenyl]-2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- N-[4-(acetylamino)phenyl]-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
Uniqueness
2-{4-[4-(acetylamino)-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl]phenoxy}-N-(4-chlorophenyl)acetamide is unique due to its specific combination of chromeno[4,3-d]pyrimidine and phenoxyacetamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H19ClN4O5 |
---|---|
Molecular Weight |
514.9 g/mol |
IUPAC Name |
2-[4-(4-acetamido-5-oxochromeno[4,3-d]pyrimidin-2-yl)phenoxy]-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C27H19ClN4O5/c1-15(33)29-26-23-24(20-4-2-3-5-21(20)37-27(23)35)31-25(32-26)16-6-12-19(13-7-16)36-14-22(34)30-18-10-8-17(28)9-11-18/h2-13H,14H2,1H3,(H,30,34)(H,29,31,32,33) |
InChI Key |
SZJQURMVVSNLIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=NC2=C1C(=O)OC3=CC=CC=C32)C4=CC=C(C=C4)OCC(=O)NC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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